Structural Differentiation: 3,4,5-Trimethylpyrazole B-Ring vs. Mono-Halogenated Pyrazole Analogs in AR SARD Pharmacology
The target compound contains a 3,4,5-trimethyl substitution on the pyrazole B-ring, whereas the reference compound 10 (UT-034) bears a 4-fluoro substituent [1]. In the pyrazol-1-yl-propanamide SARD series, halogen substitution at the pyrazole 4-position typically enhances AR inhibitory activity; for instance, 4-Cl (compound 16c) achieves an IC₅₀ of 0.136 µM, and 4-F (compound 10) reaches 0.199 µM in LNCaP transactivation assays [1]. The 3,4,5-trimethyl substitution represents a fully alkyl-capped pyrazole, eliminating halogen-dependent electronic effects and replacing them with steric bulk and altered lipophilicity. While no direct IC₅₀ data for this exact compound are publicly available, class-level SAR indicates that trialkyl substitution on the pyrazole will shift AR binding mode relative to mono-halogenated analogs.
| Evidence Dimension | AR transactivation inhibition (LNCaP cells) |
|---|---|
| Target Compound Data | Not publicly reported (3,4,5-trimethyl substitution) |
| Comparator Or Baseline | Compound 10 (UT-034; 4-F pyrazole): IC₅₀ = 0.199 µM; Compound 16c (4-Cl pyrazole): IC₅₀ = 0.136 µM [1] |
| Quantified Difference | Directional shift expected based on steric/electronic parameters; exact ΔIC₅₀ unavailable |
| Conditions | LNCaP cell line AR transactivation assay with DHT (1 nM) as agonist [1] |
Why This Matters
The 3,4,5-trimethyl pattern produces a distinct pharmacophore that cannot be mimicked by any mono-halogenated pyrazole, making this compound structurally non-substitutable for researchers exploring steric or lipophilic B-ring SAR.
- [1] Ponnusamy S, et al. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J Med Chem. 2020;63(21):12642-12665. doi:10.1021/acs.jmedchem.0c00943 View Source
